4-(1-Hydroxyethyl)benzamide

Descripción general

Descripción

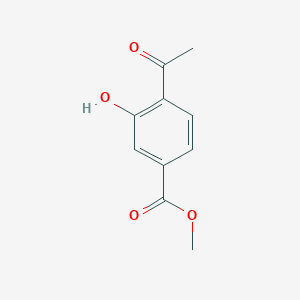

“4-(1-Hydroxyethyl)benzamide” is a chemical compound with the CAS Number: 1175301-23-1 . It has a molecular weight of 165.19 and its IUPAC name is 4-(1-hydroxyethyl)benzamide .

Synthesis Analysis

Benzamides, including “4-(1-Hydroxyethyl)benzamide”, can be synthesized through the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .

Molecular Structure Analysis

The molecular structure of “4-(1-Hydroxyethyl)benzamide” is represented by the linear formula C9H11NO2 . The InChI code for this compound is 1S/C9H11NO2/c1-6(11)7-2-4-8(5-3-7)9(10)12/h2-6,11H,1H3,(H2,10,12) .

Chemical Reactions Analysis

Benzamides, including “4-(1-Hydroxyethyl)benzamide”, are synthesized through a reaction involving the direct condensation of benzoic acids and amines . This reaction occurs under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .

Physical And Chemical Properties Analysis

“4-(1-Hydroxyethyl)benzamide” is a solid at room temperature . It has a boiling point of 346.0°C at 760 mmHg . The flash point of this compound is 163.1°C . It is recommended to store this compound in a dry room .

Aplicaciones Científicas De Investigación

1. Protein Kinase C (PKC) Inhibitor Synthesis 4-(1-Hydroxyethyl)benzamide has been used in the synthesis of balanol, a potent inhibitor of protein kinase C (PKC), which is significant in regulating various cellular functions and has implications in cancer treatment .

Anticancer Activity

This compound has shown promise as a core structure in HSP90 inhibitors, contributing to improved efficacy and safety profiles in anticancer activities both in vitro and in vivo .

Antioxidant Properties

Research indicates potential antioxidant activities, which could be beneficial in preventing oxidative stress-related diseases .

Antibacterial Applications

Benzamide derivatives, including 4-(1-Hydroxyethyl)benzamide, have exhibited antibacterial activity against various bacterial strains such as S. aureus, E. coli, and P. aeruginosa, which is crucial for developing new antibacterial agents .

Catalyst in Benzamide Synthesis

The compound has been involved as an active site provider in the synthesis of benzamides using superior and recoverable catalysts, highlighting its role in eco-friendly and high-yielding chemical processes .

Biochemical Test Applications

In vivo biochemical tests of effective amides like 4-(1-Hydroxyethyl)benzamide can be conducted across different fields of application, indicating its versatility in research settings .

Safety and Hazards

The safety information for “4-(1-Hydroxyethyl)benzamide” includes the following hazard statements: H315-H319-H335 . This indicates that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

Mecanismo De Acción

Biochemical Pathways

It’s worth noting that compounds with similar structures have been shown to inhibit heat shock protein 90 (hsp90), a protein involved in several cellular processes .

Result of Action

The molecular and cellular effects of 4-(1-Hydroxyethyl)benzamide’s action are currently unknown due to the lack of extensive research

Propiedades

IUPAC Name |

4-(1-hydroxyethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6(11)7-2-4-8(5-3-7)9(10)12/h2-6,11H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJXHOAJAOIJJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1358723.png)